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molecular formula C7H11F3O3 B1348567 Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate CAS No. 649-56-9

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

Cat. No. B1348567
M. Wt: 200.16 g/mol
InChI Key: MFRIOKNLYRUYHP-UHFFFAOYSA-N
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Patent
US06307094B1

Procedure details

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (50 g), under a blanket of nitrogen gas, is heated to 40° C. and treated with platinum (0.1 g of 5% Pt/C, 0.01% load) and triethylamine (0.2 g, 0.4 % load). Hydrogen is charged to a pressure of 5 bars, and the mixture agitated at 40° C. for 6h. After filtration to remove the catalyst, 48.5 g (96% yield) of ethyl 2-methyl-4,4,4-trifluoro-3-hydroxybutyrate is obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
0.2 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8]([C:10]([F:13])([F:12])[F:11])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H][H]>[Pt].C(N(CC)CC)C>[CH3:1][CH:2]([CH:8]([OH:9])[C:10]([F:13])([F:11])[F:12])[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
0.2 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture agitated at 40° C. for 6h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the catalyst

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(C(=O)OCC)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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